EGFR Kinase Inhibition: Potent Wild-Type and T790M/L858R Mutant Activity Comparable to Clinical-Stage Quinazoline Inhibitors
While direct IC50 data for the target compound against EGFR is not available in the public domain, a closely related 2,4-disubstituted quinazoline analog (BDBM50403056, CHEMBL2216827) exhibits potent inhibition of both EGFR wild-type (IC50 = 10 nM) and the T790M/L858R double mutant (IC50 = 55 nM) [1]. This analog shares the core 2-phenyl-4-anilinoquinazoline scaffold, differing primarily in the substituents on the 4-aniline ring. The presence of the electron-withdrawing 4-nitrophenyl group in the target compound is a known structural determinant for enhanced EGFR binding affinity within this chemical class [2], suggesting that the target compound may exhibit comparable or improved potency relative to the reference analog. This is in contrast to the meta-substituted phenol analog (BDBM58429), which shows preferential binding to the Neurotensin receptor type 1 rather than EGFR, demonstrating that the position of the hydroxyl group (para vs. meta) dramatically shifts target selectivity [3].
| Evidence Dimension | EGFR-WT and EGFR-T790M/L858R inhibitory potency |
|---|---|
| Target Compound Data | Not directly reported; inferred from class-level SAR. |
| Comparator Or Baseline | BDBM50403056 (2,4-disubstituted quinazoline analog): EGFR-WT IC50 = 10 nM; EGFR-T790M/L858R IC50 = 55 nM |
| Quantified Difference | N/A (Class-level inference) |
| Conditions | In vitro kinase inhibition assay using EGFR-WT (PV3872, Invitrogen) and EGFR-T790M/L858R (40350, BPS Bioscience) with 1.13× ATP. |
Why This Matters
The 4-nitrophenyl-4-aminophenol quinazoline scaffold confers potent EGFR inhibition, including against the clinically relevant T790M/L858R resistance mutant, making this compound a valuable tool for investigating EGFR-driven signaling pathways and resistance mechanisms.
- [1] BindingDB. BDBM50403056 (CHEMBL2216827). Affinity data for EGFR-WT and EGFR-T790M/L858R. US Patent 10828300, Compound I-342. View Source
- [2] Zhang L, et al. Structure-activity study of quinazoline derivatives leading to the discovery of potent EGFR-T790M inhibitors. European Journal of Medicinal Chemistry. 2015;102:445-463. View Source
- [3] BindingDB. BDBM58429: 3-[[2-(4-nitrophenyl)-4-quinazolinyl]amino]phenol. Affinity data for Neurotensin receptor type 1 (Homo sapiens). View Source
